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molecular formula C15H26O2 B3053618 2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]- CAS No. 54763-52-9

2-Butene, 3-methyl-1,1-bis[(3-methyl-2-butenyl)oxy]-

Cat. No. B3053618
M. Wt: 238.37 g/mol
InChI Key: CFWIJHYMQMETJN-UHFFFAOYSA-N
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Patent
US05792876

Procedure details

In a 300-ml three-necked flask equipped with a water separator, 84 g (1 mole) of senecioaldehyde, 190 g (2.2 moles) of prenol and 2 mg of stannous chloride dihydrate were charged. The resulting mixture was heated at 100° C. under the pressure of 90 mmHg for 6 hours in an argon atmosphere while removing the water formed from the reaction mixture by azeotropic distillation. When water was no longer distilled, the solvent (hexane) and unreacted starting materials were distilled off under reduced pressure. Distillation of the residue under reduced pressure gave 223.3 g of senecioaldehyde diprenyl acetal (R1 =an isobutenyl group, R2 =a hydrogen atom and R3 =a prenyl group] (boiling point: 142° C./15 mmHg) (yield: 93.8%).
Quantity
84 g
Type
reactant
Reaction Step One
[Compound]
Name
prenol
Quantity
190 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
2 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:6])[CH:2]=[C:3]([CH3:5])[CH3:4]>O>[CH2:1]([O:6][CH:1]([O:6][CH2:1][CH:2]=[C:3]([CH3:5])[CH3:4])[CH:2]=[C:3]([CH3:5])[CH3:4])[CH:2]=[C:3]([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C(C=C(C)C)=O
Name
prenol
Quantity
190 g
Type
reactant
Smiles
Name
stannous chloride dihydrate
Quantity
2 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
while removing the water
CUSTOM
Type
CUSTOM
Details
formed from the reaction mixture by azeotropic distillation
DISTILLATION
Type
DISTILLATION
Details
When water was no longer distilled
DISTILLATION
Type
DISTILLATION
Details
were distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C(C)C)OC(C=C(C)C)OCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 223.3 g
YIELD: PERCENTYIELD 93.8%
YIELD: CALCULATEDPERCENTYIELD 281%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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